D-Glutamic acid alpha-amide HCl CAS number 19522-40-8
D-Glutamic acid alpha-amide HCl CAS number 19522-40-8
An In-depth Technical Guide to D-Glutamic Acid α-Amide HCl (CAS 19522-40-8) for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Glutamic acid α-amide hydrochloride (HCl), also known as D-isoglutamine HCl, is a D-amino acid derivative of significant interest in pharmaceutical and biochemical research. As a structural analog of D-glutamine, it presents a unique tool for investigating metabolic pathways where glutamine plays a central role, particularly in oncology and neuroscience. This guide provides a comprehensive overview of its physicochemical properties, biological significance, potential mechanisms of action, and detailed protocols for its application in experimental settings. We will explore its utility as a potential modulator of glutamine-dependent enzymes and pathways, offering field-proven insights into experimental design and data interpretation for research and drug development professionals.
Introduction: The Significance of D-Amino Acid Analogs in Modern Research
While L-amino acids are the canonical building blocks of proteins, their D-enantiomers play crucial and distinct roles in biology. D-Glutamic acid, for instance, is a component of bacterial cell walls and acts as a neurotransmitter in the mammalian central nervous system.[1][2] Chemical modifications to these D-amino acids, such as the amidation at the alpha-carboxyl group to form D-Glutamic acid α-amide, create powerful molecular probes and potential therapeutic agents.
This compound, D-Glutamic acid α-amide HCl, is particularly relevant in the context of glutamine metabolism. Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, where it serves as a source of both carbon and nitrogen for the synthesis of nucleotides, amino acids, and redox-active molecules like glutathione.[3][4] Enzymes that regulate glutamine levels, such as Glutamine Synthetase (GS), are therefore attractive targets for therapeutic intervention.[5][6] D-Glutamic acid α-amide, as a D-glutamine analog, is hypothesized to act as a competitive inhibitor or modulator in this pathway, making it a valuable tool for cancer metabolism research.
Physicochemical Properties and Handling
Accurate characterization is the foundation of reproducible research. The key properties of D-Glutamic acid α-amide HCl are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19522-40-8 | [7][8] |
| Molecular Formula | C₅H₁₀N₂O₃·HCl | [8] |
| Molecular Weight | 182.61 g/mol | [7][8] |
| Synonyms | D-Isoglutamine HCl, H-D-Glu(NH2)-OH·HCl | [7] |
| Appearance | White to off-white powder | [7] |
| Melting Point | >220 °C (decomposes) | [7] |
| Optical Rotation | [α]²⁵_D_ = -21 ± 1° (c=1 in 1N HCl) | [7] |
| Purity | ≥95% (Typically by HPLC) | [9] |
| Storage | Store at -20°C, protect from light. | [9][10] |
Solubility & Preparation of Stock Solutions: For in vitro experiments, a 100 mM stock solution can typically be prepared in sterile, nuclease-free water or a buffered solution like PBS. Gentle warming may be required for complete dissolution. It is critical to prepare fresh solutions or aliquot and store at -20°C to -80°C to avoid degradation. For cell culture applications, stock solutions must be sterile-filtered through a 0.22 µm filter before being added to the media.
Postulated Mechanism of Action: Interference with Glutamine Metabolism
The structural similarity of D-Glutamic acid α-amide to glutamine suggests its primary mechanism involves the disruption of glutamine-dependent pathways. The key enzyme in de novo glutamine synthesis is Glutamine Synthetase (GS), which catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[5] In many cancer cells, elevated GS expression is a survival mechanism, making it a prime therapeutic target.[5][11]
We postulate that D-Glutamic acid α-amide acts as a competitive inhibitor of GS. By binding to the enzyme's active site, it may prevent the natural substrate, D- or L-glutamate, from being converted to glutamine, thereby depleting the intracellular glutamine pool and inducing metabolic stress. This can trigger downstream effects such as the inhibition of mTOR signaling, suppression of nucleotide synthesis, and increased oxidative stress, ultimately leading to cell cycle arrest or apoptosis.[4][11]
Caption: Postulated inhibitory mechanism on the Glutamine Synthetase pathway.
Applications in Research and Drug Development
The unique properties of this compound lend it to several key research applications:
-
Cancer Metabolism Research: To probe the reliance of cancer cell lines on glutamine synthesis and identify vulnerabilities that can be therapeutically exploited.[7][11]
-
Neuroscience: As a tool to study glutamate/glutamine cycling in neuronal and glial cells and to investigate its potential as a neuroprotective agent by modulating excitatory neurotransmission.[1][7]
-
Peptide Synthesis: As a specialized building block for creating novel peptides with enhanced stability or specific biological activities.[12][13]
-
Enzymology: To serve as a substrate or inhibitor in enzymatic assays for characterizing glutamine-utilizing enzymes.[7]
Core Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.
Protocol: In Vitro Cell Viability Assay (MTT/XTT)
This protocol assesses the cytotoxic or cytostatic effects of D-Glutamic acid α-amide HCl on a cancer cell line known to be dependent on glutamine, such as MDA-MB-231 breast cancer cells.
Workflow Diagram:
Caption: A typical workflow for assessing compound cytotoxicity in vitro.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Insight: The 24-hour incubation allows cells to adhere and enter the logarithmic growth phase, ensuring sensitivity to metabolic inhibitors.
-
-
Compound Preparation: Prepare a 2X serial dilution of D-Glutamic acid α-amide HCl in glutamine-free DMEM, ranging from 200 mM down to 1.56 mM. The final concentration in the well will be 1X.
-
Treatment: Carefully remove the old media from the wells. Add 100 µL of the compound dilutions to the respective wells.
-
Controls (Critical for Trustworthiness):
-
Vehicle Control: Cells treated with glutamine-free media containing only the solvent (e.g., sterile water).
-
Positive Control: Cells treated with a known GS inhibitor, such as L-Methionine sulfoximine (MSO), at its IC₅₀ concentration.
-
Untreated Control: Cells in complete DMEM (with glutamine).
-
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
Viability Assessment (MTT Assay): a. Add 10 µL of 5 mg/mL MTT reagent to each well. b. Incubate for 4 hours at 37°C until formazan crystals form. c. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. d. Mix gently on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Glutamine Synthetase (GS) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on purified GS enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM MgCl₂, pH 7.5.
-
Substrates: 100 mM L-Glutamate, 10 mM ATP, 50 mM Hydroxylamine.
-
Enzyme: Purified human Glutamine Synthetase (recombinant).
-
Stop/Color Reagent: Ferric Chloride reagent (e.g., 10% FeCl₃, 24% TCA, 6M HCl).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
50 µL Assay Buffer.
-
10 µL of D-Glutamic acid α-amide HCl at various concentrations (or vehicle for control).
-
10 µL of GS enzyme solution.
-
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction: Add a 30 µL substrate mix (Glutamate, ATP, Hydroxylamine) to each well to start the reaction.
-
Causality Insight: Hydroxylamine is used instead of ammonia. The product, γ-glutamyl-hydroxamate, forms a colored complex with ferric chloride, which is easily quantifiable.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Stop Reaction: Add 100 µL of the Ferric Chloride stop/color reagent to each well.
-
Data Acquisition: Read the absorbance at 540 nm. The intensity of the color is proportional to the enzyme activity.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ of the compound for GS.
Conclusion and Future Directions
D-Glutamic acid α-amide HCl is a specialized chemical tool with significant potential for researchers in oncology and neuroscience. Its utility as a probe for studying glutamine metabolism is clear, and the protocols provided herein offer a robust framework for its investigation. Future research should focus on confirming its precise molecular target(s) through techniques like thermal shift assays or crystallography. Furthermore, in vivo studies are warranted to evaluate its pharmacokinetic properties and therapeutic efficacy in preclinical models of cancer and neurological disorders. As our understanding of the central role of metabolism in disease deepens, compounds like D-Glutamic acid α-amide HCl will become increasingly valuable assets in the drug development pipeline.
References
- (Reference details to be populated
-
Chem-Impex International. (n.d.). D-Glutamic acid α-amide hydrochloride. Retrieved from Chem-Impex website.[7]
-
Chem-Impex International. (n.d.). D-Glutamic acid γ-tert-butyl ester α-amide hydrochloride. Retrieved from Chem-Impex website.[14]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Biological Significance of D-Glutamic Acid. Retrieved from the Inno Pharmchem website.[1]
-
Santa Cruz Biotechnology, Inc. (n.d.). D-Glutamic acid alpha-amide hydrochloride. Retrieved from SCBT website.[8]
-
USBiological. (n.d.). D-Glutamic acid alpha-amide, HCl. Retrieved from USBiological website.[10]
-
MySkinRecipes. (n.d.). (R)-4,5-Diamino-5-oxopentanoic acid. Retrieved from MySkinRecipes website.[12]
-
Al-Sanea, M. M., et al. (2023). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. MDPI.[5]
-
Yotova, Y., et al. (2011). Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate.[15]
-
Pașca, B., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PMC.[11]
-
Google Patents. (2015). Method for preparing D-glutamic acid. CN103641728B.[16]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23327, D-Glutamic Acid. Retrieved from PubChem.[2]
-
Chem-Impex International. (n.d.). Fmoc-D-glutamic acid α-amide. Retrieved from Chem-Impex website.[13]
-
Cluntun, A. A., et al. (2017). Glutamine and cancer: cell biology, physiology, and clinical opportunities. ScienceDirect.[3]
-
Google Patents. (2005). Method for preparing L-glutamic acid. CN1709861A.[17]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.[18]
-
Berlicki, Ł. (2015). Inhibitors of Glutamine Synthetase and their Potential Application in Medicine. ResearchGate.[6]
-
BOC Sciences. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Retrieved from BOC Sciences website.[]
-
Al-Ghafari, A., et al. (2022). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. PMC.[4]
-
Patsnap. (2024). What is the mechanism of Glutamic Acid?. Retrieved from Patsnap Synapse.[20]
-
BioAustralis. (2023). PRODUCT DATA - D-Amino acid amides.[9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. D-Glutamic Acid | C5H9NO4 | CID 23327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. D-Glutamic acid alpha-amide hydrochloride | CAS 19522-40-8 (non-salt) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. D-Glutamic acid alpha-amide, HCl by USBiological, Cat. No. 445571-25MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 11. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-4,5-Diamino-5-oxopentanoic acid [myskinrecipes.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103641728B - Method for preparing D-glutamic acid - Google Patents [patents.google.com]
- 17. CN1709861A - Method for preparing L-glutamic acid - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 20. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
